molecular formula C14H25NOSi B8264544 3-[(Tert-butyldimethylsilyl)oxy]-2,6-dimethylaniline

3-[(Tert-butyldimethylsilyl)oxy]-2,6-dimethylaniline

Cat. No. B8264544
M. Wt: 251.44 g/mol
InChI Key: AZOYULHMPQNNPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(Tert-butyldimethylsilyl)oxy]-2,6-dimethylaniline is a useful research compound. Its molecular formula is C14H25NOSi and its molecular weight is 251.44 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[(Tert-butyldimethylsilyl)oxy]-2,6-dimethylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(Tert-butyldimethylsilyl)oxy]-2,6-dimethylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 3-[(Tert-butyldimethylsilyl)oxy]-2,6-dimethylaniline involves the protection of the amine group followed by the introduction of the tert-butyldimethylsilyl (TBDMS) group. The final step involves the deprotection of the amine group to obtain the target compound.

Starting Materials
2,6-dimethylaniline, tert-butyldimethylsilyl chloride, triethylamine, dichloromethane, sodium bicarbonate, methanol

Reaction
Step 1: Protection of the amine group, 2,6-dimethylaniline is dissolved in dichloromethane and triethylamine is added to the solution. The solution is cooled to 0°C and tert-butyldimethylsilyl chloride is added dropwise. The reaction mixture is stirred for 2 hours at room temperature. The product is isolated by filtration and washed with dichloromethane., Step 2: Introduction of the TBDMS group, The protected amine is dissolved in dichloromethane and triethylamine is added to the solution. The solution is cooled to 0°C and tert-butyldimethylsilyl chloride is added dropwise. The reaction mixture is stirred for 2 hours at room temperature. The product is isolated by filtration and washed with dichloromethane., Step 3: Deprotection of the amine group, The TBDMS-protected amine is dissolved in methanol and sodium bicarbonate is added to the solution. The reaction mixture is stirred for 2 hours at room temperature. The product is isolated by filtration and washed with methanol.

properties

IUPAC Name

3-[tert-butyl(dimethyl)silyl]oxy-2,6-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NOSi/c1-10-8-9-12(11(2)13(10)15)16-17(6,7)14(3,4)5/h8-9H,15H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZOYULHMPQNNPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)O[Si](C)(C)C(C)(C)C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NOSi
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.44 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(Tert-butyldimethylsilyl)oxy]-2,6-dimethylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.